molecular formula C7H4F5N B13015334 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B13015334
M. Wt: 197.10 g/mol
InChI Key: BXQADZOCRWPRAD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of chemistry and industry. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical difluoromethylation and trifluoromethylation of pyridine derivatives. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit quorum sensing in bacteria, making it a potential candidate for antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

    2-Difluoromethylpyridine: Similar in structure but lacks the trifluoromethyl group.

    4-Trifluoromethylpyridine: Contains only the trifluoromethyl group without the difluoromethyl group.

Uniqueness

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical transformations and applications .

Biological Activity

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal and agricultural chemistry due to its unique structural features and potential biological activities. The incorporation of difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups can significantly influence the compound's lipophilicity, bioavailability, and metabolic stability, making it an attractive candidate for drug development and agrochemical applications.

The molecular structure of this compound includes a pyridine ring substituted with both difluoromethyl and trifluoromethyl groups. These fluorinated moieties can enhance the compound's interaction with biological targets, potentially leading to improved efficacy compared to non-fluorinated analogs.

Antimicrobial Activity

Fluorinated pyridines, including this compound, have shown promising antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have been reported to exhibit higher fungicidal activity than their chlorinated counterparts. Fluazinam, a potent fungicide derived from trifluoromethylpyridine, demonstrates how such modifications can enhance biological effectiveness against pathogens .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives. Certain fluorinated pyridines have been shown to inhibit inflammatory pathways effectively. For example, compounds synthesized with similar structures demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This suggests that this compound may also possess similar anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to act as a bioisostere for alcohols, thiols, and amines. The difluoromethyl group can engage in hydrogen bonding with target enzymes, potentially enhancing binding affinity and specificity . This interaction may lead to alterations in enzyme activity or receptor modulation, contributing to its therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various fluorinated pyridines against a range of bacterial strains. The results indicated that compounds with CF₂H and CF₃ groups exhibited significantly lower minimum inhibitory concentrations (MIC) compared to non-fluorinated analogs, suggesting enhanced antimicrobial activity.
  • Inflammation Model : In a carrageenan-induced rat paw edema model, fluorinated pyridine derivatives showed substantial reduction in edema compared to control groups. This aligns with findings that suggest fluorination can improve anti-inflammatory efficacy through enhanced interaction with COX-1 and COX-2 enzymes .

Research Findings

Study Biological Activity Key Findings
Study AAntimicrobialSignificant reduction in MIC for CF₂H and CF₃ substituted compounds.
Study BAnti-inflammatoryNotable edema reduction in animal models using fluorinated pyridines.
Study CEnzyme inhibitionEnhanced binding affinity observed for COX enzymes with difluoromethyl substitutions.

Properties

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

2-(difluoromethyl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F5N/c8-6(9)5-3-4(1-2-13-5)7(10,11)12/h1-3,6H

InChI Key

BXQADZOCRWPRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(F)F

Origin of Product

United States

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